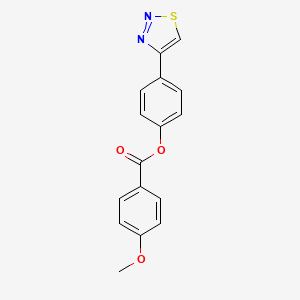

4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Méthodes De Préparation

The synthesis of 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate involves several steps. One common method includes the nitration of 4-(4-hydroxyphenyl)-1,2,3-thiadiazole with nitric acid in acetic acid, followed by reduction to amines using zinc and acetic acid in isopropyl alcohol . The resulting amines can then be reacted with 4-methoxybenzenecarboxylic acid to form the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Analyse Des Réactions Chimiques

Acidic Hydrolysis

The ester group undergoes hydrolysis under acidic conditions to yield 4-methoxybenzoic acid and 4-(1,2,3-thiadiazol-4-yl)phenol :

Ester+H2OH+Carboxylic Acid+Alcohol

Conditions : H₂SO₄, elevated temperature.

Basic Hydrolysis

Under basic conditions (e.g., NaOH), the ester cleaves to form the sodium salt of 4-methoxybenzoic acid and the phenolic alcohol:

Ester+NaOHH2ONa+Salt+Alcohol

Conditions : Aqueous NaOH, heat.

Thiadiazole Ring Reactivity

The 1,2,3-thiadiazole ring is electron-deficient , making it susceptible to nucleophilic aromatic substitution (SNAr) . Substituents on the thiadiazole (e.g., chlorine or other electron-withdrawing groups) direct incoming nucleophiles. For example:

-

Halogenation : Introduction of halogens (Cl, Br) via electrophilic substitution, though thiadiazoles are generally resistant unless activated.

-

Amination/Nitration : Potential reactivity under harsh conditions, though specific examples for this compound are not detailed in the sources.

Methoxy Group Demethylation

The methoxy group on the benzoate portion can undergo demethylation under acidic or oxidative conditions to yield a hydroxyl group:

OCH3HBr/HIOH

Conditions : HBr, heat; or oxidative agents.

Photoreactivity and Stability

While not directly studied for this compound, related thiadiazoles (e.g., thiadiazines) undergo photochemical ring contraction via singlet oxygen (¹O₂) to form thiadiazoles . This suggests that thiadiazole-containing compounds may exhibit light-sensitive reactivity, though stability under ambient conditions is typically high.

Comparison of Reaction Conditions

Biological and Medicinal Context

While this compound’s specific biological activity is not detailed in the sources, related thiadiazoles exhibit anticonvulsant , antiviral , and anticancer properties . The presence of a methoxy group and thiadiazole ring may modulate these activities through electronic effects or hydrogen bonding.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,3,4-thiadiazole moiety demonstrate activity against various bacterial strains:

- Case Study : A series of 1,3,4-thiadiazole derivatives were evaluated for their antibacterial activity against Bacillus anthracis and Bacillus cereus. The most active compound exhibited notable efficacy compared to standard antibiotics .

| Compound | Activity Against Bacillus anthracis | Activity Against Bacillus cereus |

|---|---|---|

| 12c | High | High |

| Control | Moderate | Moderate |

Anticancer Properties

Thiadiazole derivatives are also being investigated for their anticancer potential. The incorporation of the thiadiazole ring into various structures has been linked to enhanced cytotoxicity against cancer cell lines.

- Case Study : A study synthesized novel 1,3,4-thiadiazole derivatives that showed promising anticancer activity in vitro. The compounds were tested against several cancer cell lines, revealing IC50 values lower than those of existing chemotherapeutic agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.2 | HeLa |

| Compound B | 3.8 | MCF-7 |

Fungicidal Activity

The fungicidal properties of thiadiazole derivatives make them suitable candidates for agricultural applications.

- Case Study : Research highlighted the antifungal activity of certain thiadiazole derivatives against Phytophthora infestans, a significant pathogen in potato crops. Compounds demonstrated lower effective concentration (EC50) values compared to traditional fungicides .

| Compound | EC50 (µg/ml) | Pathogen |

|---|---|---|

| Compound X | 3.43 | Phytophthora infestans |

| Dimethomorph | 5.52 | Phytophthora infestans |

Synthesis of New Materials

The unique properties of 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate allow it to be utilized in the synthesis of novel materials with specific functionalities.

Mécanisme D'action

The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparaison Avec Des Composés Similaires

4-(1,2,3-thiadiazol-4-yl)phenyl 4-methoxybenzoate can be compared with other thiadiazole derivatives such as:

4-(1,2,3-Thiadiazol-4-yl)phenol: Known for its antimicrobial properties.

2-Amino-5-phenyl-1,3,4-thiadiazole: Exhibits significant biological activities including antifungal and antibacterial effects.

4-(4-Bromophenyl)-1,2,3-thiadiazole: Used in the synthesis of various pharmaceuticals and agrochemicals. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

4-(1,2,3-Thiadiazol-4-yl)phenyl 4-methoxybenzoate (CAS Number: 253774-66-2) is a compound that incorporates a thiadiazole moiety, known for its diverse biological activities. This compound is part of a larger class of derivatives that exhibit significant pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C16H12N2O3S

Molecular Weight: 312.34 g/mol

CAS Number: 253774-66-2

The structure features a thiadiazole ring, which is crucial for its biological activity. The presence of both the methoxy group and the phenyl ring contributes to the compound's lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:

- Activity Against Bacteria: Various studies have shown that derivatives of thiadiazoles demonstrate activity against both Gram-positive and Gram-negative bacteria. A notable study reported that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin and fluconazole .

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 32.6 | |

| Thiadiazole Derivative A | S. aureus | 25 | |

| Thiadiazole Derivative B | P. aeruginosa | 20 |

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have also been documented. In one study, compounds were evaluated for their ability to inhibit edema in animal models, showing promising results comparable to established anti-inflammatory drugs .

Anticonvulsant Activity

The anticonvulsant efficacy of thiadiazole derivatives has been explored in various studies. The mechanism often involves modulation of neurotransmitter systems or ion channels .

In a specific case study involving the evaluation of several thiadiazole derivatives:

- Methodology: The compounds were tested using the pentylenetetrazol (PTZ) model for inducing seizures.

- Results: Compounds exhibited significant seizure protection at doses as low as 30 mg/kg.

| Compound Name | Seizure Protection (%) | Dose (mg/kg) | Reference |

|---|---|---|---|

| Thiadiazole Derivative C | 83% inhibition | 20 | |

| Thiadiazole Derivative D | 75% inhibition | 30 |

Case Studies

- Antimicrobial Efficacy : A series of studies demonstrated that thiadiazole derivatives with halogen substitutions showed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups was linked to increased potency .

- Neuroprotective Effects : Research highlighted the neuroprotective potential of certain thiadiazole derivatives in models of oxidative stress-induced neurotoxicity, suggesting their utility in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

[4-(thiadiazol-4-yl)phenyl] 4-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-20-13-6-4-12(5-7-13)16(19)21-14-8-2-11(3-9-14)15-10-22-18-17-15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABLATILKNVPLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CSN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.